molecular formula C18H19ClN2O2S B4845288 N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE

N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE

Cat. No.: B4845288
M. Wt: 362.9 g/mol
InChI Key: OWPWXVVFBXELMO-UHFFFAOYSA-N
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Description

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2,5-dimethyl-1-benzenesulfonamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2,5-dimethyl-1-benzenesulfonamide, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . The specific conditions for synthesizing this compound may involve refluxing methanesulfonic acid in methanol to achieve a good yield .

Industrial Production Methods

Industrial production methods for indole derivatives generally involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2,5-dimethyl-1-benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2,5-dimethyl-1-benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2,5-dimethyl-1-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-Iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
  • N-[2-(5-Fluoro-3-phenyl-1H-indol-2-carbonyl)thiosemicarbazide
  • N-[2-(5-Fluoro-3-phenyl-1H-indol-2-carbonyl)-4-propylthiosemicarbazide

Uniqueness

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2,5-dimethyl-1-benzenesulfonamide is unique due to the presence of the 5-chloro substituent on the indole ring and the 2,5-dimethyl-1-benzenesulfonamide moiety. These structural features contribute to its distinct chemical and biological properties compared to other indole derivatives .

Properties

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2S/c1-12-3-4-13(2)18(9-12)24(22,23)21-8-7-14-11-20-17-6-5-15(19)10-16(14)17/h3-6,9-11,20-21H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPWXVVFBXELMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE
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N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE
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N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE
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N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
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N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE

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